

ATTO 565-Biotin Stability Technical Support Center

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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ATTO 565-Biotin in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance and stability of your ATTO 565-Biotin conjugates.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 565-Biotin and what are its general stability properties?

A1: ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability. [1][2][3][4] When conjugated to biotin, it allows for highly sensitive detection in various applications. The ATTO 565 dye itself is moderately hydrophilic.[4] When stored correctly, solid ATTO 565-Biotin is stable for at least three years.[1][3]

Q2: How should I store my solid ATTO 565-Biotin and its solutions?

A2: Proper storage is crucial for maintaining the stability of ATTO 565-Biotin.

Format	Storage Temperature	Protection	Shelf-Life
Solid	-20°C	Protect from moisture and light	At least 3 years[1][3]
Stock Solution (in anhydrous DMSO or DMF)	-20°C	Protect from light; aliquot to avoid freeze-thaw cycles	Several months; best when prepared fresh[5]
Aqueous Working Solution	2-8°C	Protect from light; use of a preservative (e.g., 0.02% sodium azide) is recommended for short-term storage.	Up to 2 weeks[6]

Q3: What is the optimal pH for working with ATTO 565-Biotin?

A3: The optimal pH depends on the application. For labeling proteins with ATTO 565 NHS ester, a pH range of 8.0-9.0 is recommended to ensure that primary amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester. For general use and storage of the ATTO 565-Biotin conjugate, a moderately acidic to neutral pH (around 7.4) is ideal for maintaining the stability of both the dye and the biotin moiety. Biotin is less stable in solutions with a pH above 9.

Q4: Can the buffer composition affect the stability and fluorescence of ATTO 565-Biotin?

A4: Yes, buffer components can influence the stability and fluorescence of your conjugate.

- **Primary Amines:** Buffers containing primary amines, such as Tris, should be avoided during the labeling process with NHS esters as they will compete for reaction with the dye.
- **Quenching:** Some buffer components can cause fluorescence quenching. While specific data for ATTO 565-Biotin is limited, it is known that certain amines can quench the fluorescence of rhodamine dyes.[7] It is advisable to test for buffer-induced quenching in your specific experimental setup.

- **Ionic Strength:** The ionic strength of the buffer can influence the conformation of biomolecules, which may indirectly affect the local environment of the dye and its fluorescence.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ATTO 565-Biotin.

Issue	Possible Cause	Recommended Solution
Low or no fluorescence signal	Degradation of the conjugate: Improper storage (exposure to light, moisture, or extreme pH).	Ensure proper storage conditions as outlined in the FAQ section. Prepare fresh working solutions.
Photobleaching: Excessive exposure to excitation light.	Minimize light exposure. Use an anti-fade mounting medium for microscopy. ATTO 565 is known for high photostability, but all fluorophores will eventually photobleach. [1] [2] [3] [4]	
Fluorescence quenching: Buffer components or high local concentration of the conjugate.	Test for buffer-induced quenching by measuring fluorescence in different buffers. Dilute the conjugate to reduce self-quenching. [9]	
Inconsistent experimental results	Hydrolysis of the conjugate: Instability in the aqueous buffer, particularly at high pH.	Use buffers with a neutral to slightly acidic pH for long-term experiments. Prepare fresh solutions.
Variability in labeling efficiency (if preparing the conjugate in-house): pH of the labeling buffer is not optimal, or the buffer contains primary amines.	Use a labeling buffer with a pH between 8.0 and 9.0. Ensure the buffer is free of primary amines (e.g., use phosphate or borate buffers).	
High background signal	Presence of unbound ATTO 565-Biotin: Incomplete removal of free dye after labeling or in the assay.	Purify the conjugate using size-exclusion chromatography or dialysis to remove unbound dye. Include adequate washing steps in your experimental protocol.

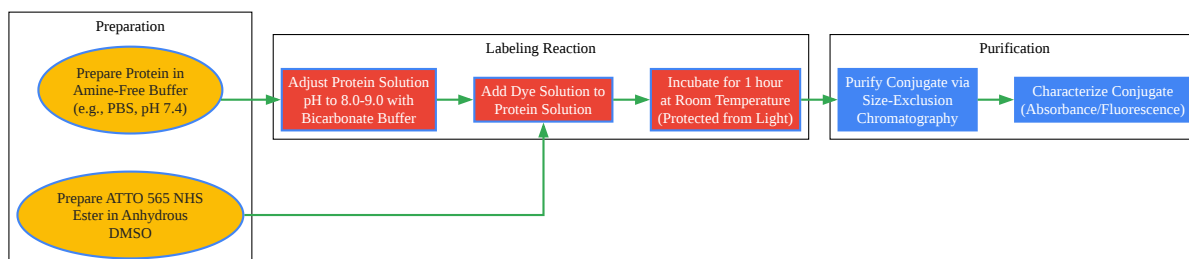
Experimental Protocols

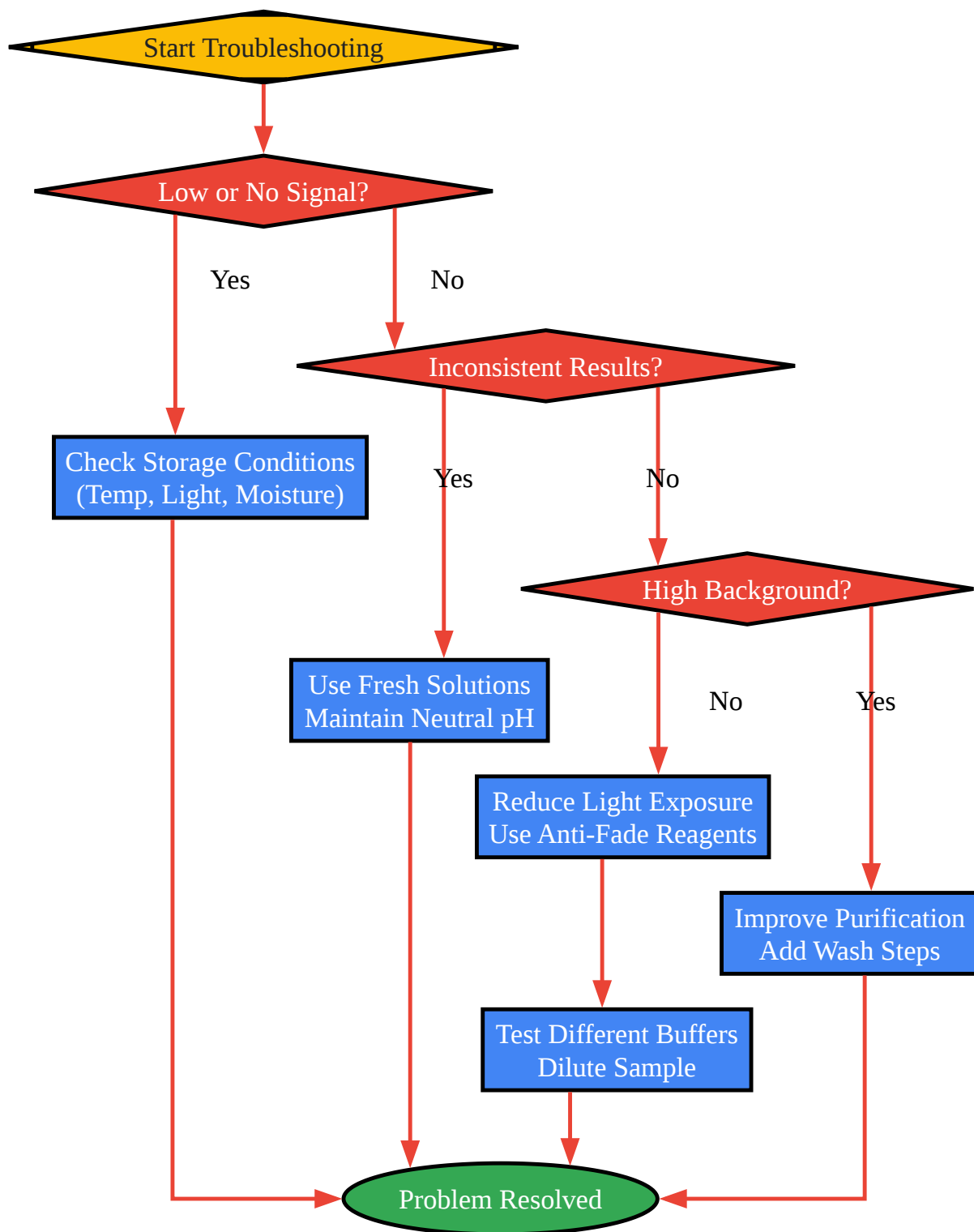
Protocol 1: General Guidelines for Handling and Use of ATTO 565-Biotin

- Reconstitution of Solid ATTO 565-Biotin:
 - Before opening, allow the vial of solid ATTO 565-Biotin to equilibrate to room temperature to prevent moisture condensation.[\[1\]](#)[\[3\]](#)
 - Reconstitute the solid in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
- Preparation of Aqueous Working Solutions:
 - Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
 - For applications requiring long-term stability in solution, consider using a buffer with a neutral pH.
- Spectrophotometric Analysis:
 - The absorbance maximum of ATTO 565 is approximately 564 nm, and the emission maximum is around 590 nm.[\[4\]](#)
 - Use these wavelengths to measure the concentration and fluorescence of your ATTO 565-Biotin solution.

Protocol 2: In-House Labeling of a Protein with ATTO 565 NHS Ester and Biotin

This protocol provides a general workflow for creating your own ATTO 565-Biotin labeled proteins.





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